3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate
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Overview
Description
3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a formamido group, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorophenylamine with formic acid to produce 4-chlorophenylformamide.
Acetylation: The 4-chlorophenylformamide is then acetylated using acetic anhydride to form 2-[(4-chlorophenyl)formamido]acetamide.
Condensation Reaction: The acetylated intermediate undergoes a condensation reaction with 3-aminophenyl 3-fluorobenzoate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluorobenzoate groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Known for its use in organic synthesis and similar structural features.
Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical reactions.
Uniqueness
3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H17ClFN3O4 |
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Molecular Weight |
453.8 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C23H17ClFN3O4/c24-18-9-7-16(8-10-18)22(30)26-14-21(29)28-27-13-15-3-1-6-20(11-15)32-23(31)17-4-2-5-19(25)12-17/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
KIRIFRBEZOSUPL-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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